molecular formula C16H21N3O3 B2610491 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide CAS No. 1351659-47-6

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide

Cat. No.: B2610491
CAS No.: 1351659-47-6
M. Wt: 303.362
InChI Key: ULVZZTWZVAYFLL-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexene ring, a cyclopropane carboxamide group, and an oxazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Introduction of the ethyl group: The cyclohexene ring is then reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form the 2-(cyclohex-1-en-1-yl)ethyl intermediate.

    Synthesis of the oxazole ring: The intermediate is then subjected to cyclization with appropriate reagents such as diethyl oxalate and ammonium acetate to form the oxazole ring.

    Formation of the cyclopropane carboxamide group: The final step involves the reaction of the oxazole intermediate with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer double bonds or functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)imidazole-4-carboxamide: Similar structure but with an imidazole ring instead of an oxazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-14(12-6-7-12)19-16-18-13(10-22-16)15(21)17-9-8-11-4-2-1-3-5-11/h4,10,12H,1-3,5-9H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVZZTWZVAYFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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